molecular formula C9H11N5O4 B12793514 Uridine, 2'-azido-2',3'-dideoxy- CAS No. 126543-45-1

Uridine, 2'-azido-2',3'-dideoxy-

Cat. No.: B12793514
CAS No.: 126543-45-1
M. Wt: 253.22 g/mol
InChI Key: KLUJHYLVSBGISP-SHYZEUOFSA-N
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Description

Uridine, 2’-azido-2’,3’-dideoxy- is a modified nucleoside analog derived from uridine It is characterized by the substitution of the 2’ hydroxyl group with an azido group and the removal of the 3’ hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-azido-2’,3’-dideoxy- typically involves the diazotransfer reaction, where the 2’-amino group of uridine is converted to an azido group. This reaction is often carried out using diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of Uridine, 2’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Reduction: 2’-amino-2’,3’-dideoxyuridine.

    Substitution: Various substituted uridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Uridine, 2’-azido-2’,3’-dideoxy- involves its phosphorylation to 2’-azido-2’,3’-dideoxyuridine 5’-diphosphate. This phosphorylated form acts as a mechanistic inhibitor of bacterial ribonucleoside diphosphate reductase, thereby inhibiting DNA synthesis . The compound targets the active site of the enzyme, preventing the reduction of ribonucleotides to deoxyribonucleotides.

Comparison with Similar Compounds

Similar Compounds

  • 2’-azido-2’-deoxycytidine
  • 2’-amino-2’-deoxycytidine
  • 3’-azido-2’,3’-dideoxyuridine

Uniqueness

Uridine, 2’-azido-2’,3’-dideoxy- is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other similar compounds, it has shown potential as a mechanistic inhibitor of bacterial ribonucleoside diphosphate reductase and as a sensitive probe for nucleic acids .

Properties

CAS No.

126543-45-1

Molecular Formula

C9H11N5O4

Molecular Weight

253.22 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N5O4/c10-13-12-6-3-5(4-15)18-8(6)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1

InChI Key

KLUJHYLVSBGISP-SHYZEUOFSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO

Canonical SMILES

C1C(OC(C1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO

Origin of Product

United States

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